molecular formula C6H6N2O B14655411 3H-Imidazo[2,1-c][1,4]oxazine CAS No. 43031-31-8

3H-Imidazo[2,1-c][1,4]oxazine

Cat. No.: B14655411
CAS No.: 43031-31-8
M. Wt: 122.12 g/mol
InChI Key: UGICTLUNXXOGOG-UHFFFAOYSA-N
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Description

3H-Imidazo[2,1-c][1,4]oxazine is a heterocyclic compound that features a fused ring system combining an imidazole ring and an oxazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method to synthesize substituted imidazo[2,1-c][1,4]oxazine derivatives is through hydroalkoxylation of 1,5-alkynyl alcohol. This transition metal-free, base-promoted reaction proceeds regioselectively with the exclusive formation of the 6-exo-dig product . Another method involves the condensation of 3-(4-methoxyphenylamino)-5,6-dihydro-2H-1,4-oxazine with substituted phenacyl bromides, resulting in the formation of 3-aryl-3-hydroxy-1-(4-methoxyphenyl)-2,5,6,8-tetrahydro-3H-imidazo[2,1-c][1,4]-oxazinium bromides .

Industrial Production Methods

While specific industrial production methods for 3H-Imidazo[2,1-c][1,4]oxazine are not extensively documented, the methods mentioned above can be scaled up for industrial applications, particularly the hydroalkoxylation method due to its efficiency and regioselectivity.

Chemical Reactions Analysis

Types of Reactions

3H-Imidazo[2,1-c][1,4]oxazine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other reducible groups within the compound.

    Substitution: This reaction can replace hydrogen atoms or other substituents with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, reduction can yield reduced forms of the compound, and substitution can yield various substituted derivatives.

Mechanism of Action

The mechanism of action of 3H-Imidazo[2,1-c][1,4]oxazine involves its interaction with specific molecular targets and pathways. For instance, docking studies have shown that derivatives of this compound have good binding affinities towards epidermal growth factor receptor (EGFR), suggesting that it may inhibit the activity of this receptor . This inhibition can lead to the suppression of cancer cell growth and proliferation.

Comparison with Similar Compounds

3H-Imidazo[2,1-c][1,4]oxazine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific ring fusion and the resulting biological activities, which make it a valuable scaffold in drug design and medicinal chemistry.

Properties

CAS No.

43031-31-8

Molecular Formula

C6H6N2O

Molecular Weight

122.12 g/mol

IUPAC Name

3H-imidazo[2,1-c][1,4]oxazine

InChI

InChI=1S/C6H6N2O/c1-2-8-3-4-9-5-6(8)7-1/h1,3-5H,2H2

InChI Key

UGICTLUNXXOGOG-UHFFFAOYSA-N

Canonical SMILES

C1C=NC2=COC=CN21

Origin of Product

United States

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